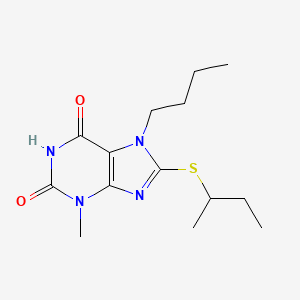
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2,7-dimethoxy-1,2,3,4-tetrahydro-naphthalen-1-amine (METH), is a psychoactive drug that belongs to the class of substituted amphetamines. METH has been used illicitly for its stimulant and euphoric effects, but it also has potential therapeutic applications.
作用机制
METH acts as a potent releaser of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in the stimulation of the central nervous system. The release of dopamine is thought to be responsible for the rewarding and reinforcing effects of METH, which can lead to addiction with repeated use.
Biochemical and Physiological Effects:
METH has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of METH can lead to neurotoxicity, resulting in damage to dopamine and serotonin neurons in the brain. This can lead to a number of negative effects, including cognitive impairment, depression, and anxiety.
实验室实验的优点和局限性
METH has been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. It has also been used in animal models to study the neurotoxic effects of long-term exposure to the drug. However, the use of METH in laboratory experiments is limited by its potential for abuse and neurotoxicity. Careful consideration should be given to the ethical and safety implications of using METH in research studies.
未来方向
Future research on METH should focus on developing safer and more effective treatments for ADHD, obesity, and narcolepsy. In addition, studies should continue to investigate the neurotoxic effects of long-term exposure to the drug and potential treatments for METH addiction. Further research is also needed to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction. Finally, studies should explore alternative methods for studying the dopaminergic system and reward pathways in the brain that do not involve the use of METH.
In conclusion, METH is a psychoactive drug with potential therapeutic applications, but its use is limited by its potential for abuse and neurotoxicity. Further research is needed to develop safer and more effective treatments for ADHD, obesity, and narcolepsy, as well as to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction.
合成方法
METH can be synthesized through a multi-step process starting from the commercially available starting materials. The synthesis involves the condensation of 2,6-dimethoxyphenethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and purification steps. The synthesis of METH requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory setting.
科学研究应用
METH has been studied for its potential therapeutic applications, including as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. METH has also been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. In addition, METH has been used in animal models to study the neurotoxic effects of long-term exposure to the drug.
属性
IUPAC Name |
(1S,2R)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC2=C([C@@H]1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)
![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2572079.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2572082.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2572083.png)

![N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2572086.png)

![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2572089.png)
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)